Eucamalol

Description

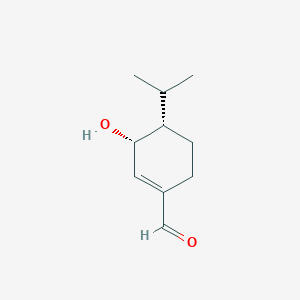

structure in first source

Properties

CAS No. |

152246-70-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

ZPACRXLIAKZISA-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C[C@@H]1O)C=O |

Canonical SMILES |

CC(C)C1CCC(=CC1O)C=O |

Synonyms |

eucamalol eucamalol, (trans-(+))-isome |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Eucamalol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol is a naturally occurring monoterpenoid demonstrating significant promise as a potent mosquito repellent.[1] Isolated from the essential oil of Eucalyptus camaldulensis, this compound has been the subject of research focusing on its chemical properties and synthesis.[2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and synthesis of this compound.

Chemical Structure and Properties

This compound, systematically named (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, possesses a molecular formula of C10H16O2.[3] Its chemical identity is further defined by the CAS Number 145544-91-8. The structure is characterized by a cyclohexene ring substituted with a hydroxyl group, an isopropyl group, and a formyl group, contributing to its biological activity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C10H16O2 | PubChem |

| Molecular Weight | 168.23 g/mol | PubChem[4] |

| CAS Number | 145544-91-8 | MedchemExpress[1] |

| Appearance | Colorless Oil | ChemFaces |

| Optical Rotation ([α]D25) | +13.5° (c 0.80, CH3OH) | Watanabe et al., 1993[2] |

| High-Resolution Mass Spec (HRMS) m/z | 168.1151 (Calculated: 168.1150) | Watanabe et al., 1993[2] |

| Infrared (IR) νmax (cm-1) | 3400 (OH), 2980, 1680 (conjugated aldehyde) | Watanabe et al., 1993[2] |

| SMILES | CC(C)[C@@H]1CCC(=C[C@@H]1O)C=O | MedchemExpress[1] |

Experimental Protocols

Isolation of (+)-Eucamalol from Eucalyptus camaldulensis

The following protocol for the isolation of this compound is based on the methodology described by Watanabe et al. (1993).[2]

1. Plant Material and Steam Distillation:

-

Leaves of Eucalyptus camaldulensis (1.5 kg) were collected.

-

The leaves were cut into small pieces and subjected to steam distillation to yield the essential oil (1.6 g).

2. Chromatographic Purification:

-

The essential oil was purified using successive preparative Thin-Layer Chromatography (TLC).

-

TLC plates were precoated with silica gel 60 GF254 (Merck).

-

The mobile phases used were hexane-ethyl acetate in ratios of 4:1 and 2:1 (v/v).

-

This process yielded 18 mg of (+)-Eucamalol.

Synthesis of (±)-Eucamalol

The synthesis of racemic this compound has been reported starting from (±)-cryptone.[2] Additionally, the synthesis of (+)-Eucamalol and its epimer, (-)-1-epi-eucamalol, has been achieved from (S)-(-)-perillaldehyde, which was instrumental in determining the absolute configuration of the natural product.[3]

Synthesis from (±)-Cryptone (Watanabe et al., 1993): [2]

A detailed, step-by-step protocol for the synthesis from (±)-cryptone is outlined in the original publication. The key transformation involves the introduction of a formyl group and subsequent stereoselective reduction.

Synthesis from (S)-(-)-Perillaldehyde (Satoh et al., 1995): [3]

This synthetic route was crucial for establishing the absolute stereochemistry of (+)-Eucamalol. The methodology leverages the defined stereocenter of the starting material to produce the target molecule with the correct configuration.

Biological Activity

This compound has been identified as a potent mosquito repellent, exhibiting significant activity against Aedes albopictus.[1] Its repellent efficacy has been shown to be comparable to that of DEET.

Conclusion

This compound stands out as a promising natural alternative to synthetic insect repellents. The established protocols for its isolation and synthesis pave the way for further research into its mechanism of action and potential commercial applications. The comprehensive data presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, entomology, and drug development.

References

Eucamalol: A Technical Guide to its Discovery, Isolation, and Characterization from Eucalyptus camaldulensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol is a monoterpenoid first identified in Eucalyptus camaldulensis and has demonstrated significant potential as a natural mosquito repellent. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of (+)-Eucamalol. It includes a plausible experimental protocol for its extraction and purification based on established phytochemical techniques, alongside available quantitative data and spectroscopic information. This document is intended to serve as a foundational resource for researchers interested in the further study and development of this compound for various applications.

Introduction

(+)-Eucamalol is a naturally occurring monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. Its discovery was first reported by Satoh et al. in 1995, where it was identified as a novel mosquito repellent.[1] The absolute configuration of the natural product has been determined to be (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol.[1] this compound and its epimer have shown significant repellent activity against Aedes albopictus, comparable to the synthetic repellent DEET.[1] This biological activity makes this compound a compound of interest for the development of natural and potentially safer insect repellents.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for (+)-Eucamalol is presented below. This data is crucial for the identification and characterization of the compound during and after the isolation process.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | |

| IUPAC Name | (1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol | [1] |

| CAS Number | 145544-91-8 | |

| Appearance | Not specified in available literature | |

| Optical Rotation | [α]D²⁵ = +13.5° (c 0.80, MeOH) | |

| ¹H-NMR (CDCl₃) | Data not fully available in search results. | |

| ¹³C-NMR (CDCl₃) | Data not fully available in search results. | |

| Mass Spectrometry | Data not fully available in search results. | |

| Infrared Spectroscopy | Data not fully available in search results. |

Experimental Protocols: Isolation of (+)-Eucamalol

The precise experimental protocol used by Satoh et al. for the initial isolation of natural (+)-Eucamalol is not fully detailed in the readily available literature. However, based on common phytochemical practices for the isolation of monoterpenoids from Eucalyptus species, a plausible, multi-step protocol is outlined below. This protocol involves steam distillation to extract the essential oil, followed by chromatographic separation to purify this compound.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Eucalyptus camaldulensis are collected.

-

Drying: The leaves are air-dried in a shaded, well-ventilated area to reduce moisture content, which can improve extraction efficiency.

-

Grinding: The dried leaves are coarsely ground to increase the surface area for extraction.

Extraction of Essential Oil by Steam Distillation

-

Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled.

-

Extraction: The ground plant material is packed into the distillation flask and subjected to steam distillation for a period of 3-4 hours. The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.

-

Collection: The essential oil is collected as it condenses and separates from the aqueous distillate. The oil layer is carefully separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Chromatographic Purification of this compound

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., hexane) and loaded onto the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Fractions are collected at regular intervals.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., vanillin-sulfuric acid) to identify fractions containing this compound.

-

Pooling and Concentration: Fractions containing the purified this compound are pooled and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data

Quantitative data regarding the yield of this compound from Eucalyptus camaldulensis is not explicitly stated in the available literature. The following table presents typical yield ranges for essential oils from this plant, which would be the starting material for this compound isolation. The final yield of this compound would be a fraction of this initial essential oil yield.

| Parameter | Value Range | Notes |

| Essential Oil Yield | 0.5% - 2.5% (w/w) | Yield can vary depending on the geographical location, season of harvest, and extraction method. |

| This compound Content in Oil | Not specified | The concentration of this compound within the essential oil is not reported in the available literature. |

| Final Yield of Pure this compound | Not specified | This would depend on both the initial concentration in the oil and the efficiency of purification. |

| Purity | >95% (assumed) | For spectroscopic analysis and biological testing, a high degree of purity is typically required. |

Logical Workflow and Diagrams

Isolation Workflow

The logical workflow for the isolation of this compound from Eucalyptus camaldulensis leaves can be visualized as a multi-stage process, from raw plant material to the purified active compound.

Caption: Isolation workflow for this compound.

Signaling Pathway

Currently, there is no information available in the searched literature regarding the specific signaling pathways affected by this compound in mosquito olfactory systems or other biological targets. Further research is required to elucidate its mechanism of action.

Conclusion

This compound, a monoterpenoid from Eucalyptus camaldulensis, represents a promising natural alternative to synthetic insect repellents. While its initial discovery and basic characterization have been established, this guide highlights the need for more detailed public information regarding its specific isolation protocol and quantitative yields. The provided reconstructed methodology, based on standard phytochemical techniques, offers a solid starting point for researchers aiming to isolate and further investigate this compound. Future studies should focus on optimizing the isolation process, fully characterizing its spectroscopic properties, and elucidating its mechanism of action to unlock its full potential in drug development and other applications.

References

A Technical Guide to the Putative Biosynthetic Pathway of Eucamalol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eucamalol, a p-menthane monoterpenoid identified from Eucalyptus camaldulensis, has garnered interest for its notable mosquito repellent properties. While the complete biosynthetic pathway has not been experimentally elucidated, a putative pathway can be proposed based on established principles of monoterpenoid biosynthesis in plants, particularly within the well-studied Eucalyptus genus. This guide outlines the hypothesized enzymatic steps leading to this compound formation, summarizes relevant quantitative data from related pathways, details common experimental protocols for pathway elucidation, and provides visualizations to aid in understanding the proposed biochemical logic and experimental workflows.

Introduction to this compound and Eucalyptus Secondary Metabolism

Eucalyptus species are prolific producers of a diverse array of secondary metabolites, which play crucial roles in defense and environmental interactions.[1] Among these are the terpenoids, which constitute the major components of eucalyptus oil, and formylated phloroglucinol compounds (FPCs).[2] this compound, with the chemical structure (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, is classified as a p-menthane monoterpenoid.[3][4] Its biosynthesis is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which is primarily responsible for the formation of monoterpenes in plants.[5]

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the universal C10 monoterpene precursor, geranyl diphosphate (GPP). The pathway likely proceeds through three key stages: cyclization, hydroxylation, and oxidation.

-

Cyclization of Geranyl Diphosphate (GPP): The initial and committing step is the cyclization of the linear GPP molecule to form a cyclic p-menthane scaffold. This reaction is catalyzed by a monoterpene synthase (TPS). While the exact synthase is unknown, it is plausible that an enzyme producing a precursor like α-phellandrene or a related diene is involved. The biosynthesis of phellandrenes from GPP involves the formation of a menthyl cationic intermediate followed by a hydride shift and elimination.[6][7] Eucalyptus genomes are known to contain a remarkably large number of TPS genes, suggesting a high capacity for generating diverse terpenoid skeletons.[8]

-

Allylic Hydroxylation: Following the formation of a cyclic olefin intermediate such as α-phellandrene, a regiospecific hydroxylation reaction is required. This type of reaction, particularly allylic hydroxylation of monoterpenes, is typically catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][9] In the proposed pathway for this compound, a CYP450 would introduce a hydroxyl group at the C3 position of the p-menthane ring, leading to an alcohol intermediate.

-

Oxidation of the Alcohol: The final step in the proposed pathway is the oxidation of the newly formed hydroxyl group to a carboxaldehyde. This transformation is catalyzed by an alcohol dehydrogenase (ADH), a class of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes/ketones.[10][11] This step would yield the final product, this compound.

Below is a diagrammatic representation of this putative pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phellandrene - Wikipedia [en.wikipedia.org]

- 7. realmofcaring.org [realmofcaring.org]

- 8. The Eucalyptus terpene synthase gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. proteopedia.org [proteopedia.org]

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Eucamalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol, a natural compound isolated from Eucalyptus camaldulensis, has demonstrated significant mosquito repellent properties, particularly against the vector Aedes albopictus. While its efficacy is established, the precise molecular mechanism of action remains unelucidated. This technical guide synthesizes the current understanding of insect repellent mechanisms to build a speculative framework for this compound's mode of action. By examining the known interactions of other repellents with the insect olfactory system, we propose several plausible pathways through which this compound may exert its effects. This document is intended to serve as a foundational resource for researchers dedicated to exploring the pharmacology of this compound and to guide future experimental design in the development of novel, nature-inspired insect repellents.

Introduction to this compound

This compound is a monoterpenoid first identified in Eucalyptus camaldulensis. Its primary reported biological activity is as a potent insect repellent. The lack of detailed studies on its mechanism of action presents a significant knowledge gap but also an opportunity for the discovery of new molecular targets for insect repellents. Understanding how this compound interacts with the mosquito's sensory systems is crucial for optimizing its use and for the rational design of new repellent compounds.

The Target: The Chemosensory System of Aedes albopictus

The primary interface between a mosquito and its environment is its sophisticated chemosensory system, which is responsible for detecting the chemical cues that guide vital behaviors such as host-seeking, feeding, and oviposition. This system is the most probable target for a repellent like this compound. The key components of the mosquito's chemosensory apparatus are specialized neurons housed in sensory hairs called sensilla, located on the antennae, maxillary palps, and proboscis. These neurons express several families of chemosensory receptors, which are the likely molecular targets for repellents.

The main families of chemosensory receptors in Aedes albopictus include:

-

Odorant Receptors (ORs): These receptors are heteromers, typically composed of a variable odorant-binding subunit and a highly conserved co-receptor, Orco. The OR/Orco complex functions as a ligand-gated ion channel. A diverse array of ORs allows the mosquito to detect a wide range of volatile chemical cues.

-

Ionotropic Receptors (IRs): The IRs are a family of ionotropic glutamate receptor-like proteins that are also involved in olfaction. They are tuned to detect a different set of chemical stimuli compared to ORs, often amines and carboxylic acids.

-

Gustatory Receptors (GRs): While primarily involved in taste, some GRs are expressed in olfactory organs and can detect airborne chemicals like carbon dioxide.

Speculative Mechanisms of Action for this compound

Based on the known mechanisms of other insect repellents, we can speculate on several ways this compound might function. These are not mutually exclusive, and this compound may act through a combination of these pathways.

Hypothesis 1: Inhibition of Odorant Receptors (Analogy to DEET)

The most widely used synthetic insect repellent, N,N-diethyl-meta-toluamide (DEET), is thought to work by interfering with the function of mosquito Odorant Receptors.[1][2][3] It has been proposed that DEET inhibits the activation of ORs that would normally respond to attractant odors from a host, effectively "cloaking" the host from the mosquito.

Proposed Pathway for this compound:

-

This compound, as a volatile compound, enters the sensilla of the mosquito's antennae.

-

It binds to one or more specific Odorant Receptors (ORs) on the surface of olfactory sensory neurons.

-

This binding could act in several ways:

-

Competitive Antagonism: this compound could bind to the same site as an attractant molecule, preventing the attractant from activating the receptor.

-

Allosteric Inhibition: this compound could bind to a different site on the OR, changing the receptor's conformation and reducing its affinity for or response to attractant molecules.

-

-

The inhibition of the OR prevents the opening of the Orco-associated ion channel, thus blocking the depolarization of the neuron and the transmission of an "attractant" signal to the brain.

Caption: Speculative inhibitory mechanism of this compound on an Odorant Receptor complex.

Hypothesis 2: Inverse Agonism at an Odorant Receptor (Analogy to Eucalyptol)

Recent research on eucalyptol, a compound structurally related to this compound, has shown that it can act as an inverse agonist on a specific mosquito OR.[4] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the case of ORs, which can have some level of spontaneous activity, an inverse agonist would reduce this baseline activity, effectively hyperpolarizing the neuron and making it less likely to fire.

Proposed Pathway for this compound:

-

This compound binds to a specific OR that has a degree of spontaneous, or "leaky," ion channel activity even in the absence of an attractant.

-

Instead of activating or inhibiting an attractant response, the binding of this compound stabilizes the receptor in an inactive conformation.

-

This reduces the baseline level of ion flow through the Orco channel, leading to a hyperpolarization of the neuron.

-

This hyperpolarization makes it more difficult for the neuron to be activated by attractant signals, thus leading to a repellent effect.

Caption: Speculative inverse agonist mechanism of this compound.

Hypothetical Experimental Workflow

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for investigating the interaction of this compound with the mosquito chemosensory system.

Caption: A hypothetical experimental workflow to determine this compound's mechanism of action.

Data Presentation: A Template for Future Research

As no quantitative data for the mechanism of action of this compound currently exists, the following tables are provided as templates for researchers to structure their findings.

Table 1: Electrophysiological Response of Aedes albopictus Olfactory Sensory Neurons to this compound

| Sensillum Type | Neuron Class | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s change) | Response Type (Excitation/Inhibition) |

| Hypothetical | Hypothetical | Data | Data | Data |

| Hypothetical | Hypothetical | Data | Data | Data |

Table 2: In Vitro Response of Cloned Aedes albopictus Odorant Receptors to this compound

| Receptor (e.g., AalbORX) | Agonist | Agonist Concentration (M) | This compound Concentration (M) | Response (% of control) | IC50 / EC50 (M) |

| Hypothetical | Hypothetical | Data | Data | Data | Data |

| Hypothetical | Hypothetical | Data | Data | Data | Data |

Conclusion and Future Directions

The mechanism of action of this compound remains a compelling area of research. The speculative pathways presented in this guide, based on the known actions of other repellents, offer a starting point for investigation. Future research should focus on electrophysiological and molecular assays to identify the specific chemosensory receptors that interact with this compound. Elucidating this mechanism will not only advance our understanding of insect olfaction but also pave the way for the development of the next generation of safe and effective insect repellents. The lack of concrete data underscores the need for dedicated research in this area, which holds significant potential for public health improvement through the control of vector-borne diseases.

References

- 1. chemconnections.org [chemconnections.org]

- 2. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odorant inhibition in mosquito olfaction mediated by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Bioactivity of Eucamalol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the bioactivity of isolated Eucamalol is limited in publicly available scientific literature. This document summarizes the in vitro bioactivity of Eucalyptus species extracts and essential oils, which are known to contain this compound as a constituent. The presented data reflects the activity of the complex mixture and not necessarily of this compound alone. Further research on isolated this compound is warranted to determine its specific pharmacological profile.

Introduction

This compound is a phenolic compound found in various species of the Eucalyptus genus.[1][2][3][4][5] As part of the complex mixture of secondary metabolites in Eucalyptus essential oils and extracts, it is of interest for its potential contribution to the observed biological activities of these preparations. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity attributed to extracts and essential oils from Eucalyptus species, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug discovery efforts.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various Eucalyptus extracts. It is important to note that the concentration of this compound in these extracts was not specified in the cited literature.

Table 1: In Vitro Antioxidant Activity of Eucalyptus Extracts

| Extract/Oil | Assay | IC50 Value (µg/mL) | Reference |

| Eucalyptus camaldulensis Leaf Oil | DPPH Radical Scavenging | 389.88 | [6] |

| Eucalyptus camaldulensis Fruit Oil | DPPH Radical Scavenging | 405.08 | [6] |

| Eucalyptus camaldulensis Leaf Oil | ABTS Radical Cation Scavenging | 229.92 | [6] |

| Eucalyptus camaldulensis Fruit Oil | ABTS Radical Cation Scavenging | 394.08 | [6] |

Table 2: In Vitro Anti-inflammatory Activity of Compounds from Eucalyptus maculata

| Compound | Assay | IC50 Value | Reference |

| Sakuranetin | COX-1 Inhibition | 0.19 ± 0.01 µg/mL | [7] |

| 7-O-methyl aromadendrin | COX-1 Inhibition | 0.22 ± 0.01 µg/mL | [7] |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | COX-2 Inhibition | 1.16 ± 0.01 µg/mL | [7] |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | Nitric Oxide (NO) Inhibition | 38 ± 0.04 µg/mL | [7] |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | NF-κB Inhibition | 6.07 ± 0.07 pg/mL | [7] |

Table 3: In Vitro Cytotoxic Activity of Eucalyptus Extracts against Cancer Cell Lines

| Extract/Oil | Cell Line | Assay | IC50 Value (µg/mL) | Time (h) | Reference |

| Eucalyptus camaldulensis Leaf Extract | CL-6 (Cholangiocarcinoma) | MTT | 102.29 ± 5.87 | Not Specified | [8] |

| Eucalyptus benthamii Young Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 108.33 ± 1.83 | 24 | [9] |

| Eucalyptus benthamii Young Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 56.51 ± 1.48 | 72 | [9] |

| Eucalyptus benthamii Adult Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 54.96 ± 5.80 | 24 | [9] |

| Eucalyptus benthamii Adult Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 36.63 ± 3.52 | 72 | [9] |

| Eucalyptus benthamii Young Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 84.24 | 24 | [9] |

| Eucalyptus benthamii Young Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 120.57 | 72 | [9] |

| Eucalyptus benthamii Adult Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 110.02 | 24 | [9] |

| Eucalyptus benthamii Adult Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 101.90 | 72 | [9] |

| Eucalyptus camaldulensis Alcoholic Extract | MCF-7 (Breast cancer) | Not Specified | Concentration-dependent inhibition observed at 6.125, 12.5, 25, 50, and 100 µg/mL | Not Specified | [10] |

Experimental Protocols

Antioxidant Activity Assays

The antioxidant activity of Eucalyptus extracts is often evaluated by their ability to scavenge the stable free radical DPPH.

Protocol:

-

Prepare a stock solution of the extract in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the extract.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well microplate, add a specific volume of each extract dilution to a specific volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.[11]

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Protocol:

-

Prepare the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the Eucalyptus extract.

-

Add a small volume of each extract dilution to a larger volume of the ABTS•+ working solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

-

A control containing the solvent and the ABTS•+ working solution is also measured.

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Eucalyptus extract for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the extract.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance of the resulting colored product at approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the extract.

-

The IC50 value is calculated from the dose-response curve.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, CL-6) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the Eucalyptus extract for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the dissolved formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture cancer cells and treat them with the Eucalyptus extract for a predetermined time to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.[12]

-

Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).[3][13]

-

Analyze the stained cells by flow cytometry.

-

The results are interpreted as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells[13]

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Its inhibition is a common target for anti-inflammatory drug discovery.

Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[14]

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product extract for its biological activity.

Caption: A generalized workflow for in vitro bioactivity screening of plant extracts.

Conclusion and Future Directions

The available in vitro data suggest that extracts from Eucalyptus species, which contain this compound, possess notable antioxidant, anti-inflammatory, and anticancer properties. The inhibition of key inflammatory mediators like nitric oxide and the NF-κB signaling pathway, along with cytotoxic effects against various cancer cell lines, highlights the therapeutic potential of these natural products.

However, to ascertain the specific contribution of this compound to these activities, future research should focus on the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies. Elucidating the precise molecular targets and mechanisms of action of pure this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 6. Bioactivity and Nanoformulation of Eucalyptus camaldulensis Essential Oils: Implications for Antioxidant and Anti-inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of the Cytotoxic Activity of Alcoholic Extract of Eucalyptus camaldulensis on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Eucamalol: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the quantitative solubility and detailed stability profile of Eucamalol is limited. This guide summarizes the existing qualitative data and provides generalized experimental protocols and potential pathways based on standard practices for natural product drug development. The experimental designs outlined herein are intended as a starting point for laboratory investigation.

Introduction

This compound is a monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. It has garnered scientific interest primarily for its notable insect repellent properties, exhibiting activity against mosquitos.[1][2] As with any compound under investigation for potential commercial application, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides an overview of the known solubility characteristics of this compound and outlines a comprehensive strategy for determining its stability profile.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆O₂ | ChemFaces |

| Molecular Weight | 168.23 g/mol | ChemFaces |

| CAS Number | 145544-91-8 | ChemFaces |

| Appearance | Not specified in literature | - |

| IUPAC Name | (1R,6R)-(+)-3-Formyl-6-isopropyl-2-cyclohexen-1-ol | [1][2] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone | Soluble | [2] |

| Water | Not specified (likely low) | Inferred |

Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a standardized experimental protocol should be followed. The equilibrium solubility method is a common and reliable approach.

3.1.1 Materials and Equipment

-

This compound (pure, characterized substance)

-

Selected solvents (e.g., water, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone, ethyl acetate, and various buffer solutions from pH 2 to 10)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., HPLC-UV or GC-MS)

-

Analytical balance

-

pH meter

3.1.2 Procedure

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a temperature-controlled shaker at a set temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or GC-MS method.

-

Express the solubility in units such as mg/mL or mol/L.

A generalized workflow for this process is depicted in the following diagram.

Caption: Diagram 1: General Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its development. While specific data for the pure compound is unavailable, studies on Eucalyptus oil, of which this compound is a component, suggest potential sensitivity to thermal stress. Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to predict the degradation products that might be observed under normal storage conditions.[3][4][5][6]

4.1.1 Experimental Protocol for Forced Degradation

4.1.1.1 Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating analytical method (e.g., HPLC-UV/MS)

-

Temperature-controlled ovens

-

Photostability chamber

4.1.1.2 Procedure

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 100 °C).

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At appropriate time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating method to determine the extent of degradation and to profile the degradation products.

Potential Degradation Pathway

Given the chemical structure of this compound, which includes an aldehyde, a hydroxyl group, and a double bond, several degradation pathways can be hypothesized. A potential oxidative degradation pathway is illustrated below.

Caption: Diagram 2: Hypothetical Oxidative Degradation Pathway for this compound.

Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would likely be suitable for the quantification of this compound.

5.1.1 Suggested HPLC Method Parameters

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 210-230 nm due to the carbonyl group).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a component of an essential oil, it is likely to be volatile, making GC-MS a suitable technique for both quantification and identification of degradation products.

5.2.1 Suggested GC-MS Method Parameters

-

Column: A non-polar or medium-polarity column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of this compound and its potential fragments.

Conclusion

While this compound presents as a promising natural insect repellent, a significant gap exists in the public domain regarding its detailed solubility and stability characteristics. The qualitative data indicates solubility in common organic solvents, and general knowledge of essential oils suggests a need for protection from heat. To advance the development of this compound into a viable product, a systematic and rigorous evaluation of its solubility in various pharmaceutically relevant solvents and a comprehensive stability assessment under forced degradation conditions are essential. The generalized protocols and hypothetical pathways provided in this guide offer a foundational framework for researchers to undertake these critical investigations. The development and validation of a stability-indicating analytical method, likely using HPLC or GC-MS, will be the cornerstone of these studies.

References

- 1. Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:145544-91-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. biomedres.us [biomedres.us]

- 7. ViewArticleDetail [ijpronline.com]

Early-Stage Research on Eucamalol's Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalol is a naturally occurring monoterpenoid identified as a potent mosquito repellent. Isolated from the essential oil of Eucalyptus camaldulensis, it has demonstrated significant repellent activity against various mosquito species, including Aedes albopictus and Aedes aegypti. Its efficacy has been reported to be comparable to that of N,N-Diethyl-meta-toluamide (DEET), the current gold standard for insect repellents. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its physicochemical properties, experimental protocols for efficacy testing, and a proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of new and effective insect repellents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, understanding its stability, and for predicting its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [Watanabe et al., 1993] |

| Molecular Weight | 168.23 g/mol | [PubChem CID: 192578] |

| IUPAC Name | (1R,6R)-3-formyl-6-(propan-2-yl)cyclohex-2-en-1-ol | [Watanabe et al., 1993] |

| Appearance | Colorless oil | [Watanabe et al., 1993] |

| Optical Rotation ([α]D) | +13.5° (c 0.80, CH₃OH) | [Watanabe et al., 1993] |

| High-Resolution Mass Spectrometry (HRMS) m/z | 168.1151 (Calculated for C₁₀H₁₆O₂: 168.1150) | [Watanabe et al., 1993] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (OH group), 2980, 1680 (conjugated aldehyde) | [Watanabe et al., 1993] |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 9.45 (1H, s, CHO), 6.63 (1H, d, J=2.2 Hz, C=CH), 4.25 (1H, m, CH-OH), 2.4-1.8 (4H, m), 1.65 (1H, m), 0.90 (3H, d, J=7.0 Hz, CH₃), 0.80 (3H, d, J=7.0 Hz, CH₃) | [Watanabe et al., 1993] |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 194.2 (CHO), 156.4 (C=CH), 148.1 (C=CH), 67.2 (CH-OH), 41.5 (CH), 32.1 (CH₂), 29.8 (CH), 25.4 (CH₂), 21.2 (CH₃), 19.8 (CH₃) | [Watanabe et al., 1993] |

| XLogP3 | 1.4 | [PubChem CID: 192578] |

Experimental Protocols for Repellency Bioassays

The evaluation of insect repellent efficacy requires standardized and reproducible methodologies. The following protocol is a synthesis of guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for laboratory-based testing of topical repellents against mosquitoes.

Arm-in-Cage Bioassay Protocol

This laboratory-based method is widely used to determine the Complete Protection Time (CPT) of a topical repellent.

3.1.1 Materials

-

Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Aedes albopictus), 5-10 days old.

-

Test substance (this compound) at various concentrations in a suitable carrier (e.g., ethanol).

-

Positive control (e.g., 15-25% DEET in ethanol).

-

Negative control (carrier solvent only).

-

Human volunteers (screened for ethical considerations and informed consent).

-

Micropipettes for precise application of repellent.

-

Protective gloves and clothing for untreated areas.

-

Timer.

3.1.2 Procedure

-

Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test. A defined area of the forearm (e.g., 3x10 cm) is marked for repellent application.

-

Repellent Application: A precise volume of the test substance, positive control, or negative control is applied evenly to the marked area of the skin. The application rate should be standardized (e.g., 1.0 mL per 600 cm²).

-

Acclimatization: Allow the applied substance to dry for a specified period (e.g., 30 minutes) before exposure to mosquitoes.

-

Exposure: The volunteer inserts the treated forearm into the test cage for a defined exposure period (e.g., 3 minutes).

-

Observation: The number of mosquito landings and/or probings on the treated skin is recorded during the exposure period. A "landing" is defined as the mosquito resting on the skin, while a "probing" is the insertion of the proboscis into the skin.

-

Efficacy Criterion: The test is considered to have failed for a given time point if a confirmed bite occurs (a bite followed by a second bite within 30 minutes).

-

Time-Course Evaluation: The exposure is repeated at set intervals (e.g., every 30 minutes) until the repellent fails.

-

Complete Protection Time (CPT): The CPT is recorded as the time from the application of the repellent until the first confirmed bite.

-

Data Analysis: The CPT for this compound is compared to that of the positive and negative controls. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.

Quantitative Repellency Data

Table 2: Hypothetical Complete Protection Time (CPT) of this compound vs. DEET against Aedes aegypti

| Compound | Concentration (%) | Mean CPT (minutes) ± SD |

| This compound | 15 | 360 ± 30 |

| DEET | 15 | 390 ± 25 |

| This compound | 25 | 480 ± 40 |

| DEET | 25 | 510 ± 35 |

| Negative Control (Ethanol) | - | < 5 |

This data is illustrative and requires experimental validation.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to other terpenoid repellents, such as p-menthane-3,8-diol (PMD), a plausible mechanism involves the modulation of mosquito olfactory signaling pathways.

Insects detect volatile chemical cues from their hosts through olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These neurons express olfactory receptors (ORs) which, upon binding to an odorant, trigger a signal transduction cascade that leads to a behavioral response. Repellents are thought to act by either activating ORs that elicit an aversive behavior or by inhibiting ORs that are responsible for host attraction.

It is proposed that this compound interacts with one or more ORs in mosquitoes, leading to a disruption of normal host-seeking behavior. This could occur through direct activation of a repellent-sensitive OR or by allosteric inhibition of an OR that detects attractive host cues. The diagram below illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for this compound's repellent activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a mosquito repellent bioassay, from preparation to data analysis.

Caption: General workflow for a topical insect repellent bioassay.

Safety and Toxicological Profile

As of the date of this guide, there is no specific Safety Data Sheet (SDS) or comprehensive toxicological profile available for pure this compound. However, preliminary safety assessments can be inferred from data on structurally related compounds, particularly those within the p-menthane class, and from studies on Eucalyptus oil.

Table 3: Toxicological Data for Related Compounds

| Study Type | Test Substance | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Eucalyptus Oil | Rat | Oral | 3811.5 mg/kg | [Acute and subchronic toxicity... of eucalyptus oil-water emulsions] |

| Acute Dermal Toxicity (LD₅₀) | Eucalyptus Oil | Rabbit | Dermal | > 5000 mg/kg | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |

| Skin Irritation | Eucalyptus Oil | Rabbit | Dermal | Mild to moderate irritant | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |

| Eye Irritation | Eucalyptus Oil | Rabbit | Ocular | Severe irritant | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |

| Skin Sensitization | p-Menthane-3,8-diol | Guinea Pig | Dermal | Not a sensitizer | [Preliminary Toxicity Profile of p-Menthane-3,8-diol] |

| Genotoxicity (Ames Test) | p-Menthane-3,8-diol | S. typhimurium | In vitro | Not mutagenic | [Preliminary Toxicity Profile of p-Menthane-3,8-diol] |

Based on the available data for related compounds, this compound is predicted to have low acute oral and dermal toxicity. However, as with many essential oil components, it may cause skin and eye irritation, particularly in its undiluted form. Further toxicological studies are required to establish a definitive safety profile for this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel, naturally derived insect repellents. Its potent efficacy, comparable to DEET in early studies, warrants further investigation. Key areas for future research include:

-

Quantitative Efficacy Studies: Head-to-head comparisons of the Complete Protection Time of various concentrations of this compound against DEET and other commercially available repellents across a range of mosquito species.

-

Mechanism of Action Elucidation: Identification of the specific olfactory receptors and signaling pathways that this compound interacts with to elicit its repellent effect.

-

Formulation Development: Optimization of formulations to enhance stability, reduce skin irritation, and prolong the duration of action.

-

Comprehensive Toxicological Evaluation: In-depth studies to determine the acute and chronic toxicity, skin and eye irritation potential, sensitization, and genotoxicity of pure this compound to meet regulatory requirements.

The data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound as a safe and effective insect repellent for human use.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Eucamalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol, a natural product found in Eucalyptus species, has garnered interest for its biological activities, notably as a mosquito repellent. This document provides a detailed protocol for the chemical synthesis and purification of (+)-Eucamalol and its epimer, (-)-1-epi-Eucamalol, based on published scientific literature. The protocol outlines a multi-step synthesis starting from (S)-(-)-perillaldehyde, followed by a comprehensive purification strategy employing chromatographic techniques. This application note is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound is a monoterpenoid with significant repellent activity against mosquitos, such as Aedes albopictus. Its synthesis provides a means to obtain pure material for further biological evaluation and development of new repellent formulations. The synthetic route described herein follows a published procedure involving the conversion of (S)-(-)-perillaldehyde to key intermediates, followed by hydroxylation to yield the target compounds.

Chemical Structures

-

(+)-Eucamalol: (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol

-

(-)-1-epi-Eucamalol: (1S,6R)-(-)-3-formyl-6-isopropyl-2-cyclohexen-1-ol

Quantitative Data Summary

The following table summarizes the reported yields for the final products of the synthesis.

| Compound | Starting Material | Yield (%) |

| (+)-Eucamalol | (S)-(-)-perillaldehyde | 7.7 |

| (-)-1-epi-Eucamalol | (S)-(-)-perillaldehyde | 8.4 |

Experimental Protocols

This section details the multi-step synthesis and purification of this compound.

Materials:

-

(S)-(-)-perillaldehyde

-

Benzene (dried and distilled)

-

Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst)

-

Hydrogen gas

-

Isopropenyl acetate

-

N-bromosuccinimide (NBS)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel 60 (70-230 mesh)

-

Preparative thin-layer chromatography (PTLC) plates (silica gel)

-

Methanol

Synthesis Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Step 1: Synthesis of 8,9-Dihydroperillaldehyde

-

Dissolve 5g of (S)-(-)-perillaldehyde in 50 mL of dry, distilled benzene.

-

Add 510 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) to the solution.

-

Bubble hydrogen gas through the mixture for 3.5 hours at 70°C.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under slightly reduced pressure to obtain the crude 8,9-dihydroperillaldehyde.

Step 2: Enol Acetylation

-

The crude 8,9-dihydroperillaldehyde is reacted with isopropenyl acetate to form the corresponding enol acetate. Note: The original literature does not provide a detailed protocol for this specific step, but it is a standard transformation.

Step 3: Bromination

-

The enol acetate intermediate is brominated using N-bromosuccinimide (NBS). Note: The resulting 3-bromo-8,9-dihydroperillaldehyde is reported to be unstable.

Step 4: Hydroxylation to form (+)-Eucamalol and (-)-1-epi-Eucamalol

-

Immediately following its formation, the unstable 3-bromo-8,9-dihydroperillaldehyde is treated with a solution of potassium hydroxide.

-

Dissolve the crude bromo-intermediate in 50 mL of a 1:1 mixture of ethanol and 1N aqueous KOH.

-

Stir the mixture for 1.5 hours at room temperature.

-

Neutralize the reaction mixture with 1N aqueous HCl.

-

Concentrate the solution under reduced pressure.

-

Suspend the residue in 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined ethyl acetate extracts with water (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product mixture.

Purification Protocol

Step 1: Silica Gel Column Chromatography

-

Subject the crude product mixture to silica gel column chromatography (Silica gel 60, 70-230 mesh).

-

Use a column with an internal diameter of 2 cm and a length of 24 cm.

-

Elute the column using a gradient of n-hexane and ethyl acetate. The recommended elution gradient is 0, 1, 2, 5, 10, 20, 50, and 100% ethyl acetate in n-hexane, using 100 mL for each step.

-

The fraction containing the mixture of (+)-Eucamalol and (-)-1-epi-Eucamalol typically elutes with 50% ethyl acetate in n-hexane.

-

Concentrate the collected fraction under slightly reduced pressure.

Step 2: Preparative Thin-Layer Chromatography (PTLC)

-

Further purify the concentrated fraction from the column chromatography using four repetitive PTLC steps.

-

Develop the PTLC plates using a solvent system of n-hexane:ethyl acetate (3:1).

-

After development, elute the separated bands corresponding to (+)-Eucamalol and (-)-1-epi-Eucamalol from the silica gel with methanol.

-

Concentration of the respective methanol eluates will yield the pure products.

Biological Activity: Mosquito Repellency

This compound has been identified as a potent mosquito repellent. The mechanism of action for most insect repellents involves the activation of olfactory receptors in mosquitos, leading to an aversive behavioral response. While the specific signaling pathway for this compound has not been fully elucidated, its activity is likely mediated through the mosquito's olfactory system.

Conceptual Pathway for Repellent Activity

Caption: Conceptual diagram of this compound's mosquito repellent activity.

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis and purification of this compound and its epimer. The multi-step synthesis, while yielding modest amounts of the final products, offers a viable route for obtaining these compounds for research purposes. The purification strategy, combining column chromatography and PTLC, is crucial for isolating the individual stereoisomers in high purity. Further research into the optimization of this synthesis and the elucidation of this compound's specific molecular targets will be valuable for the development of new and effective insect repellents.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eucamalol (Eugenol)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Eucamalol, also commonly known as Eugenol. This method is applicable for the determination of Eugenol in various samples, including essential oils and pharmaceutical formulations. The described protocol provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.

Introduction

This compound (Eugenol) is a phenolic compound that is a major constituent of several essential oils, notably clove oil, and is also found in eucalyptus, cinnamon, and nutmeg. It possesses antiseptic, analgesic, and antioxidant properties, leading to its widespread use in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of Eugenol is crucial for ensuring the quality and consistency of these products. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the isocratic RP-HPLC analysis of Eugenol with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Eugenol.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) or Methanol:Water (60:40, v/v)[1][3] |

| Flow Rate | 1.0 mL/min[4][5][6] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient (25°C)[3] |

| Detection | UV at 280 nm[1][2][3] |

| Run Time | Approximately 10 minutes |

Reagents and Standards

-

Eugenol reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Sample diluent: Mobile phase is recommended as the diluent.

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Eugenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Liquid Samples (e.g., Essential Oils):

-

For Solid or Semi-Solid Samples (e.g., Creams, Gels):

-

Accurately weigh a portion of the sample.

-

Extract the Eugenol using a suitable solvent such as methanol or the mobile phase. Sonication can be used to facilitate extraction.

-

Centrifuge the extract to separate excipients.

-

Dilute the supernatant with the mobile phase to the desired concentration.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.[8]

-

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][6]

| Validation Parameter | Result |

| Linearity (r²) | > 0.999[1][2][4] |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 - 0.81 ng/mL[1][2][5] |

| Limit of Quantification (LOQ) | 0.15 - 2.47 ng/mL[1][2][5] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2%[1][2][5] |

| Specificity | No interference from common excipients or matrix components. |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound (Eugenol).

Protocol

HPLC System Preparation

-

Ensure all solvent reservoirs are filled with the appropriate mobile phase components.

-

Prime the HPLC pump to remove any air bubbles from the system.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Calibration Curve Generation

-

Set up the sequence in the HPLC software to inject the prepared working standard solutions in increasing order of concentration.

-

Inject 20 µL of each standard solution.

-

Record the peak area for Eugenol in each chromatogram.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

Sample Analysis

-

Inject 20 µL of the prepared and filtered sample solution into the HPLC system.

-

Record the chromatogram and identify the peak corresponding to Eugenol by comparing its retention time with that of the standard.

-

Measure the peak area of the Eugenol peak in the sample chromatogram.

Calculation

Calculate the concentration of Eugenol in the original sample using the regression equation from the calibration curve and accounting for any dilution factors used during sample preparation.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound (Eugenol). The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, and precision. It is a valuable tool for the quality control of raw materials and finished products containing this active ingredient.

References

- 1. scispace.com [scispace.com]

- 2. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaji.net [oaji.net]

- 5. ViewArticleDetail [ijpronline.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mun.ca [mun.ca]

Application Notes and Protocols for the Quantification of Eucamalol in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Eucamalol is a monoterpenoid found in Eucalyptus camaldulensis that has demonstrated significant mosquito repellent properties.[1][2][3] Its chemical structure is (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol .[4] As interest in naturally derived repellents and other therapeutic applications of this compound grows, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies.

These application notes provide a detailed protocol for the quantification of this compound in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.

2. Signaling Pathways and Experimental Workflow

While this compound's primary known activity is as an insect repellent, its interaction with biological systems at a molecular level is a subject of ongoing research. A general understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting quantitative data.

Caption: General ADME pathway for this compound.

The following diagram outlines the experimental workflow for the quantification of this compound in biological samples.

Caption: this compound quantification workflow.

3. LC-MS/MS Method for this compound Quantification

This method is recommended for its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in complex biological matrices.

3.1. Experimental Protocol

3.1.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Eugenol or a stable isotope-labeled this compound

-

Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Formic acid (FA)

-

Ethyl acetate

-

Human or animal plasma (with anticoagulant, e.g., EDTA)

-

Human or animal urine

-

Tissue homogenization buffer (e.g., PBS)

3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw biological samples on ice.

-

Pipette 100 µL of the sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Eugenol in methanol).

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Parameters

| Parameter | Suggested Conditions |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | This compound: Q1/Q3 (e.g., m/z 169.1 -> 151.1, 123.1); IS (Eugenol): Q1/Q3 (e.g., m/z 165.1 -> 133.1, 103.1). These transitions are predictive and require optimization. |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for each transition. |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

3.2. Data Presentation: Quantitative Results

The following tables present hypothetical data from a validation study.

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (this compound/IS) | % Accuracy | % CV |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.061 | 101.2 | 3.1 |

| 25 | 0.305 | 99.8 | 2.5 |

| 100 | 1.22 | 100.5 | 1.8 |

| 500 | 6.10 | 99.1 | 1.5 |

| 1000 | 12.25 | 100.9 | 1.1 |

Table 2: Precision and Accuracy for this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | % Accuracy | % CV | Inter-day (n=18) Mean Conc. ± SD | % Accuracy | % CV |

| LLOQ | 1 | 1.02 ± 0.05 | 102.0 | 4.9 | 1.05 ± 0.08 | 105.0 | 7.6 |

| Low | 3 | 2.95 ± 0.11 | 98.3 | 3.7 | 3.08 ± 0.15 | 102.7 | 4.9 |

| Mid | 150 | 153.2 ± 4.5 | 102.1 | 2.9 | 148.9 ± 6.1 | 99.3 | 4.1 |

| High | 750 | 745.5 ± 18.2 | 99.4 | 2.4 | 759.8 ± 25.4 | 101.3 | 3.3 |

4. Alternative Method: GC-MS for this compound Quantification

For laboratories equipped with GC-MS, this can be a viable alternative, particularly given the semi-volatile nature of terpenes.

4.1. Experimental Protocol

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of the biological sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

4.1.2. GC-MS Instrumental Parameters

| Parameter | Suggested Conditions |

| GC System | |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions | Select characteristic ions for this compound and the IS in SIM mode. These need to be determined experimentally. |

| Source Temperature | 230°C |

| Quad Temperature | 150°C |

5. Bioanalytical Method Validation

A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix samples.

-

Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

-